isepamicin sulfate isepamicin sulfate Isepamicin sulfate is an aminoglycoside sulfate salt. It is functionally related to an isepamicin.
Brand Name: Vulcanchem
CAS No.: 67814-76-0
VCID: VC20744981
InChI: InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1
SMILES: CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O
Molecular Formula: C22H45N5O16S
Molecular Weight: 667.7 g/mol

isepamicin sulfate

CAS No.: 67814-76-0

VCID: VC20744981

Molecular Formula: C22H45N5O16S

Molecular Weight: 667.7 g/mol

* For research use only. Not for human or veterinary use.

isepamicin sulfate - 67814-76-0

Description

Isepamicin sulfate is an aminoglycoside antibiotic derived from gentamicin B. It is primarily used for treating various bacterial infections, especially those caused by Gram-negative bacteria. The compound exhibits a mechanism of action similar to other aminoglycosides, where it binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and leading to cell death.

Mechanism of Action

Isepamicin sulfate functions by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with the reading of mRNA, resulting in the production of faulty proteins or no proteins at all, ultimately leading to bacterial cell death. This mechanism is characteristic of aminoglycosides, making them effective against a wide range of bacterial pathogens.

Pharmacokinetics

The pharmacokinetics of isepamicin sulfate have been studied extensively:

  • Administration Routes: It can be administered intramuscularly or intravenously.

  • Dosage: Typical dosages range from 15 mg/kg once daily or 7.5 mg/kg twice daily.

  • Distribution: The drug distributes into extracellular fluids and some cells, particularly in the kidney cortex and outer hair cells.

  • Elimination: Isepamicin sulfate is not metabolized and is excreted unchanged via the kidneys.

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh (IV/IM administration)
Half-lifeApproximately 2-3 hours
Volume of Distribution0.3 - 0.5 L/kg
ClearanceRenal clearance

Clinical Applications

Isepamicin sulfate is primarily indicated for use against serious infections caused by susceptible strains of bacteria, particularly:

  • Gram-negative Infections: Effective against Enterobacteriaceae and Pseudomonas aeruginosa.

  • Staphylococcal Infections: Shows activity against certain strains of Staphylococcus aureus.

Table 3: Clinical Indications

Infection TypeOrganismSensitivity
Urinary Tract InfectionsEscherichia coliSensitive
Respiratory InfectionsPseudomonas aeruginosaSensitive
Skin and Soft Tissue InfectionsStaphylococcus aureusVariable sensitivity

Side Effects and Safety Profile

While generally well-tolerated, isepamicin sulfate can cause several side effects:

  • Nephrotoxicity: Potential damage to kidney function, particularly with prolonged use.

  • Ototoxicity: Risk of hearing loss or balance disorders due to inner ear toxicity.

  • Allergic Reactions: Possible hypersensitivity reactions in some patients.

Table 4: Common Side Effects

Side EffectFrequency
NephrotoxicityCommon
OtotoxicityLess common
Allergic ReactionsRare

Research Findings

Recent studies have explored the efficacy of isepamicin sulfate against resistant bacterial strains and its potential use in combination therapies:

  • A study evaluated its effectiveness against Mycobacterium abscessus species, showing promising results when combined with other antibiotics such as sitafloxacin and clarithromycin .

  • Research indicates that modifications to the drug's structure can enhance its activity against resistant strains .

Table 5: Research Insights

Study FocusFindings
Antimicrobial PotencySynergistic effects observed with combination therapies
Resistance MechanismsStructural modifications improve efficacy against resistant strains
CAS No. 67814-76-0
Product Name isepamicin sulfate
Molecular Formula C22H45N5O16S
Molecular Weight 667.7 g/mol
IUPAC Name (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid
Standard InChI InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1
Standard InChIKey DDXRHRXGIWOVDQ-MGAUJLSLSA-N
Isomeric SMILES C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O
SMILES CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O
Canonical SMILES CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O
Synonyms HAPA-B
Isépalline
Isepacin
isepamicin
isepamicin disulfate
isepamicin monosulfate
isepamicin sulfate
N-(S-3-amino-2-hydroxypropionyl)gentamicin
Sch 21420
Sch-21420
PubChem Compound 636375
Last Modified Sep 13 2023

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